2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone
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Description
2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
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Biological Activity
The compound 2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone (CAS No. 924865-60-1) is a complex organic molecule with potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is C17H17N3O4S, and it has a molecular weight of 359.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines:
The above table indicates that compounds related to benzo[d][1,3]dioxole exhibit lower IC50 values compared to doxorubicin, suggesting a stronger cytotoxic effect.
The mechanisms underlying the anticancer activity of compounds like This compound include:
- EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) have shown promise in inhibiting tumor growth.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays have demonstrated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Analysis has shown that these compounds can cause cell cycle arrest at various phases, thereby preventing cancer cell proliferation.
Case Studies
A notable study synthesized a series of thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their anticancer effects through SRB assays on HepG2, HCT116, and MCF7 cell lines. The results indicated that most synthesized compounds exhibited significant antitumor activity without notable cytotoxicity towards normal cells (IC50 > 150 µM), highlighting their selectivity and potential therapeutic benefits .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c21-16(20-5-7-22-8-6-20)10-25-17-18-4-3-13(19-17)12-1-2-14-15(9-12)24-11-23-14/h1-4,9H,5-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOQHLXYYUFFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=CC(=N2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.